

Introduction: The Strategic Pivot to 1,6-Naphthyridines

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Compound of Interest

Compound Name: *4-Chloro-1,6-naphthyridine-3-carbonitrile*

Cat. No.: *B11906666*

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The hepatocyte growth factor receptor (c-Met) is a receptor tyrosine kinase (RTK) whose dysregulation—via overexpression, gene amplification, or mutation—drives oncogenesis in non-small cell lung cancer (NSCLC), gastric carcinoma, and hepatocellular carcinoma. While first-generation inhibitors like crizotinib and cabozantinib validated the target, the field faces challenges with selectivity and the emergence of resistance mutations (e.g., D1228V, Y1230C).

The 1,6-naphthyridine scaffold has emerged as a privileged core in Next-Generation Kinase Inhibitor (NGKI) design. Unlike the ubiquitous quinoline or quinazoline scaffolds, the 1,6-naphthyridine core offers unique vectors for substitution at the C-5, C-7, and N-1 positions, allowing for precise tuning of:

- **Solubility:** The additional nitrogen reduces lipophilicity (logP) compared to naphthalene analogs.
- **Binding Geometry:** The scaffold readily accommodates "Type II" binding modes, accessing the hydrophobic back pocket (DFG-out conformation) to overcome Type I resistance.
- **Selectivity:** Distinct hydrogen bond acceptor/donor patterns at the hinge region minimize off-target inhibition of structurally similar kinases (e.g., VEGFR2, though dual inhibition is

sometimes designed).

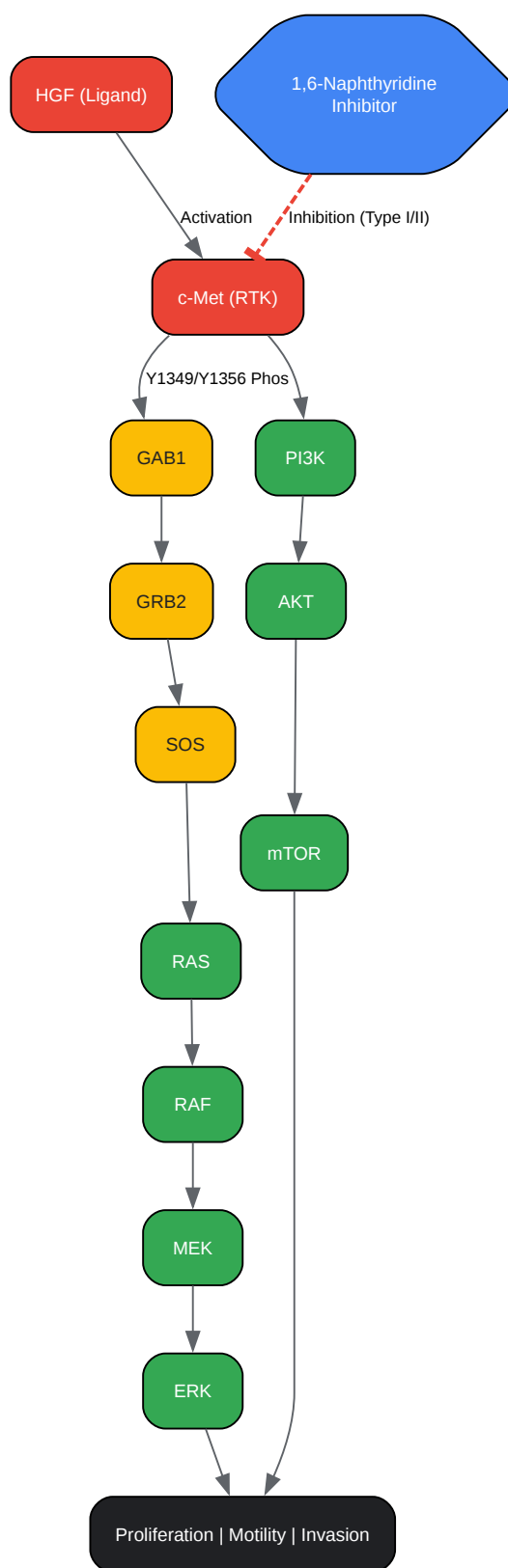
Structural Biology & Rational Design

Binding Mode Mechanics

The 1,6-naphthyridine core functions as a "hinge-binder" or a central template that orients pharmacophores into the ATP-binding pocket.

- **Hinge Interaction:** The nitrogen at position 1 (or substituents at C-2/C-8) typically interacts with the hinge region (Met1160) of the kinase domain.
- **The "Type II" Extension:** Successful 1,6-naphthyridine c-Met inhibitors (e.g., the 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one series) often feature a hydrophobic moiety at the N-3 or C-5 position. This group penetrates the deep hydrophobic pocket created when the DFG motif (Asp-Phe-Gly) flips to the "out" conformation.
- **Solvent Front:** Substituents at C-7 often project towards the solvent front, allowing for solubilizing groups (e.g., morpholine, piperazine) that improve pharmacokinetic (PK) profiles without steric clash.

Visualization: c-Met Signaling & Inhibition



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Caption: The HGF/c-Met signaling cascade. 1,6-Naphthyridine inhibitors block autophosphorylation, arresting downstream RAS/MAPK and PI3K/AKT pathways.

Medicinal Chemistry: Key SAR Series

The optimization of this scaffold has bifurcated into three primary sub-series.

Series A: 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-ones

This tricyclic system constrains the 7,8-positions, creating a rigid core that mimics the adenine ring of ATP.

- Key Compound: 2t (IC₅₀ = 2.6 μM).
- SAR Insight:
 - N-1 Position: Requires an alkyl substituent with a terminal amine (e.g., dimethylamino) for solvent interaction.
 - N-3 Position: A hydrophobic substituted benzyl group is critical for occupying the hydrophobic pocket (selectivity filter).
 - C-5 Position: Introduction of a 4'-carboxamide phenoxy group significantly boosts potency (nM range potential) by engaging the DFG-out glutamate.

Series B: 3-Phenyl-1,6-naphthyridinones (Type II)

Designed to mimic the quinoline core of cabozantinib but with improved VEGFR-2 selectivity.

- Key Compound: 4r (Comparable potency to Cabozantinib).
- SAR Insight:
 - C-3 Phenyl: Essential for pi-stacking within the active site.
 - Selectivity: The nitrogen placement in the naphthyridine ring (vs. quinoline) alters the electrostatic potential surface, reducing affinity for off-targets like VEGFR-2 in specific substitution patterns.

Series C: Quinazoline-based 1,6-naphthyridinones

A hybrid approach fusing the proven quinazoline pharmacophore (common in EGFR inhibitors) with the naphthyridine core.

- Key Compound: 22a (IC50 = 9.0 nM).[\[1\]](#)
- Performance: High metabolic stability (t1/2 > 10h) and oral bioavailability (F = 42%).

Table 1: Comparative SAR Data of Key 1,6-Naphthyridine Derivatives

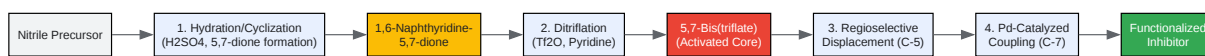
Compound ID	Scaffold Sub-Type	c-Met IC50	Selectivity Profile	Key Structural Feature	Source
2t	Imidazo[4,5-h][1,6]naphthyridine	2.6 μ M	Moderate	Cyclic urea core; N-3 benzyl group	Wang et al. [1]
4r	3-Phenyl-1,6-naphthyridinone	< 10 nM*	High vs VEGFR-2	Type II binder; 3-phenyl moiety	Li et al. [2]
22a	Quinazoline-1,6-naphthyridinone	9.0 nM	High	Hybrid scaffold; Metabolic stability	Zhang et al. [3]

*Estimated based on equipotency to Cabozantinib in assays.

Synthesis Protocols

The synthesis of functionalized 1,6-naphthyridines has historically been challenging. We recommend the Ditriflate Method for its versatility in generating diverse libraries rapidly.

Workflow: The Ditriflate Divergence Strategy



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Caption: Rapid diversification of the 1,6-naphthyridine core via the bis-triflate intermediate.

Detailed Protocol: Synthesis of 1,6-Naphthyridine-5,7-ditriflate

Reagents:

- 1,6-Naphthyridine-5,7-dione (Intermediate)
- Trifluoromethanesulfonic anhydride (Tf₂O)
- Pyridine (anhydrous)
- Dichloromethane (DCM)

Procedure:

- Preparation: Suspend 1,6-naphthyridine-5,7-dione (1.0 eq) in anhydrous DCM (0.2 M) under nitrogen atmosphere. Cool to 0°C.
- Activation: Add pyridine (4.0 eq) dropwise. Observe for dissolution.
- Triflation: Add Tf₂O (2.5 eq) dropwise over 20 minutes, maintaining temperature < 5°C. The solution will turn dark.
- Reaction: Warm to room temperature and stir for 2-4 hours. Monitor by TLC (the ditriflate is significantly less polar than the dione).
- Workup: Quench with saturated NaHCO₃ (cold). Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

- Purification: Flash chromatography (SiO₂, Hexanes/EtOAc). The product is a bench-stable solid if stored at -20°C.

Why this works: The C-5 and C-7 positions have distinct electronic environments. The C-5 triflate is generally more reactive toward nucleophilic aromatic substitution (S_NAr), allowing for the sequential introduction of two different amines without protecting groups.

Biological Characterization Protocols

To validate the efficacy of synthesized 1,6-naphthyridines, a dual-layer screening approach is required.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Purpose: Determine intrinsic affinity (IC₅₀) for the c-Met kinase domain.

- Reagents: Recombinant human c-Met kinase domain, Biotinylated poly-Glu-Tyr (4:1) substrate, Eu-labeled anti-phosphotyrosine antibody, Streptavidin-APC.
- Setup: In 384-well plates, mix kinase (5 nM), substrate (200 nM), and ATP (at K_m, approx 10 μM) with varying concentrations of the inhibitor.
- Incubation: 60 minutes at room temperature.
- Detection: Add detection mix (Eu-antibody + Streptavidin-APC). Incubate 1 hour.
- Readout: Measure fluorescence ratio (665 nm / 615 nm).
- Self-Validation: Include Staurosporine as a pan-kinase control and Cabozantinib as a specific positive control. Z'-factor must be > 0.5.

Cellular Assay: BaF3-TPR-Met Addiction Model

Purpose: Assess cellular potency and membrane permeability in a system dependent solely on c-Met for survival.

- Cell Line: BaF3 cells stably transduced with TPR-Met (a constitutively active fusion protein).

- Seeding: 5,000 cells/well in 96-well plates with IL-3 free media.
- Treatment: Treat with serial dilutions of the inhibitor for 72 hours.
- Viability: Add CellTiter-Glo (ATP quantification). Read luminescence.
- Interpretation: An IC₅₀ < 100 nM indicates potent cellular inhibition.^{[1][2][3][4]} A lack of killing in parental BaF3 cells (+IL-3) confirms selectivity (ruling out general cytotoxicity).

Future Outlook

The 1,6-naphthyridine scaffold is currently underutilized compared to quinolines. Future development should focus on:

- Macrocyclization: Linking the C-5 and N-3 substituents to create macrocyclic 1,6-naphthyridines, potentially locking the "active" conformation and improving selectivity (similar to Lorlatinib).
- Covalent Targeting: Exploiting the C-7 vector to attach acrylamide warheads for targeting non-catalytic cysteines, addressing resistance mutations.

References

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